2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine
Overview
Description
2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine is a chemical compound that belongs to the class of organic compounds known as amines. It features a pyridine ring attached to a methylated propane amine group. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common synthetic route involves the nucleophilic substitution of 2-methylpropan-2-amine with pyridin-3-ylmethyl chloride under basic conditions.
Reductive Amination: Another method is reductive amination of 2-methylpropanal with pyridin-3-ylmethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding N-oxide.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products Formed:
N-oxide: Formed through oxidation.
Piperidine Derivative: Resulting from reduction.
Substituted Pyridine Derivatives: Resulting from nucleophilic substitution.
Scientific Research Applications
2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
N-Methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride: A related compound with a glycine moiety.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: A compound with a pyrazine ring fused to an imidazole ring.
Uniqueness: 2-Methyl-N-(pyridin-3-ylmethyl)propan-2-amine is unique due to its specific structural features, which influence its reactivity and biological activity. Its methylated propane amine group and pyridine ring combination make it distinct from other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)12-8-9-5-4-6-11-7-9/h4-7,12H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDPAWDWCPJGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359392 | |
Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97266-25-6 | |
Record name | 2-methyl-N-(pyridin-3-ylmethyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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